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molecular formula C15H20FN3O3 B8728907 Ethyl 4-carbamoyl-4-((4-fluorophenyl)amino)piperidine-1-carboxylate CAS No. 80912-41-0

Ethyl 4-carbamoyl-4-((4-fluorophenyl)amino)piperidine-1-carboxylate

Cat. No. B8728907
M. Wt: 309.34 g/mol
InChI Key: NHHBGEDRHALUPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04329353

Procedure details

To a solution of 6.9 parts of paraformaldehyde in 100 parts of N,N-dimethylformamide are added portionwise 46.3 parts of ethyl 4-carbamoyl-4-(4-fluorophenylamino)-1-piperidinecarboxylate. The whole is stirred and refluxed for 20 hours. Then 50 parts of the solvent are distilled off (t°: 142°-152° C.). A second portion of 1 part of paraformaldehyde in 50 parts of N,N-dimethylformamide is added and stirring and refluxing is continued for 48 hours. The N,N-dimethylformamide is distilled off to a volume of about 50 parts and the distillate is poured onto water. The water is decanted and the residue is extracted with trichloromethane. The extract is washed with water, dried, filtered and evaporated. The residue is triturated in 2,2'-oxybispropane. The product is filtered off and crystallized from a mixture of benzene and 2,2'-oxybispropane, yielding 17.5 parts of ethyl 1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4,5]decane-8-carboxylate; mp. 153° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=O.[C:3]([C:6]1([NH:17][C:18]2[CH:23]=[CH:22][C:21]([F:24])=[CH:20][CH:19]=2)[CH2:11][CH2:10][N:9]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH2:8][CH2:7]1)(=[O:5])[NH2:4]>CN(C)C=O>[F:24][C:21]1[CH:20]=[CH:19][C:18]([N:17]2[C:6]3([CH2:11][CH2:10][N:9]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH2:8][CH2:7]3)[C:3](=[O:5])[NH:4][CH2:1]2)=[CH:23][CH:22]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=O)C1(CCN(CC1)C(=O)OCC)NC1=CC=C(C=C1)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
The whole is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 20 hours
Duration
20 h
DISTILLATION
Type
DISTILLATION
Details
Then 50 parts of the solvent are distilled off (t°: 142°-152° C.)
ADDITION
Type
ADDITION
Details
A second portion of 1 part of paraformaldehyde in 50 parts of N,N-dimethylformamide is added
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
DISTILLATION
Type
DISTILLATION
Details
The N,N-dimethylformamide is distilled off to a volume of about 50 parts
ADDITION
Type
ADDITION
Details
the distillate is poured onto water
CUSTOM
Type
CUSTOM
Details
The water is decanted
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted with trichloromethane
WASH
Type
WASH
Details
The extract is washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is triturated in 2,2'-oxybispropane
FILTRATION
Type
FILTRATION
Details
The product is filtered off
CUSTOM
Type
CUSTOM
Details
crystallized from a mixture of benzene and 2,2'-oxybispropane

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1CNC(C12CCN(CC2)C(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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